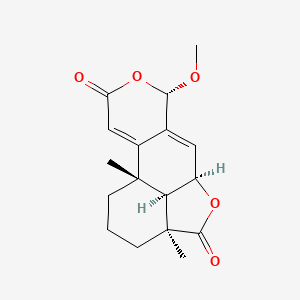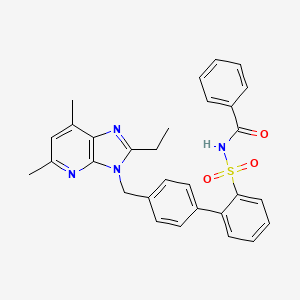
MK-996
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MK 996 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de los antagonistas del receptor de angiotensina II.
Biología: Se ha investigado por sus efectos en los sistemas biológicos, particularmente en relación con la regulación de la presión arterial.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de la hipertensión y las afecciones cardiovasculares relacionadas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Mecanismo De Acción
MK 996 ejerce sus efectos bloqueando selectivamente el receptor de angiotensina II, lo que evita la respuesta presora a la angiotensina II intravenosa. Esta acción conduce a una reducción de la presión arterial sin causar taquicardia refleja. El mecanismo del compuesto involucra la inhibición del receptor de angiotensina II, que juega un papel crucial en la regulación de la presión arterial .
Análisis Bioquímico
Biochemical Properties
MK-996 interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
This compound influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves complex interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MK 996 implica una síntesis regioselectiva de la porción imidazolutidina a partir de clorhidrato de malonamamidina y 2,4-pentanodiona fácilmente disponibles . El proceso es altamente efectivo e involucra condiciones de reacción específicas para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para MK 996 no están ampliamente documentados en el dominio público. la síntesis generalmente involucra reacciones químicas a gran escala bajo condiciones controladas para asegurar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
MK 996 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran MK 996 incluyen agentes oxidantes, agentes reductores y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran MK 996 dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Losartán: Otro antagonista del receptor de angiotensina II con propiedades antihipertensivas similares.
Enalapril: Un inhibidor de la enzima convertidora de angiotensina utilizado para tratar la presión arterial alta.
Singularidad
MK 996 es único debido a su alta selectividad y potencia como antagonista del receptor de angiotensina II no peptídico. Tiene una larga duración de acción y exhibe una variabilidad mínima entre especies, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas .
Propiedades
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166239 | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157263-00-8 | |
| Record name | MK 996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MK-996 acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] It competitively binds to the AT1 receptor, preventing angiotensin II from binding and exerting its effects. [] This antagonism inhibits the downstream effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth. [, ]
A: The molecular formula for this compound is C31H31N5O3S, and its molecular weight is 553.68 g/mol. [] Spectroscopic data, unfortunately, is not readily available in the provided research papers.
A: The specific structural features of this compound that contribute to its high affinity and selectivity for the AT1 receptor have been studied. [, , ] While the exact SAR details are not extensively discussed in these papers, they highlight the importance of the imidazo[4,5-b]pyridine and biphenylacylsulfonamide moieties for potent AT1 receptor binding. [, , ]
A: Researchers have employed radioligand binding assays using [3H]-MK-996 to directly investigate its binding characteristics to AT1 receptors in tissues like the rat adrenal gland. [] This method revealed that this compound binds with high affinity (Kd = 0.47 nM) and exhibits slow dissociation kinetics (t1/2 of 103 min). []
A: this compound has been shown to effectively inhibit angiotensin II-induced contractile responses in isolated blood vessels like the rabbit aorta and pulmonary artery. [] Additionally, studies in dogs using the radiolabeled analog, [11C]-L-159,884, demonstrated that this compound effectively blocks the binding of this radioligand to AT1 receptors in the renal cortex. [] These studies highlight the in vivo efficacy of this compound as an AT1 receptor antagonist.
A: Yes, researchers have explored carbon-11 labeling of this compound to create [11C]this compound for potential use in PET imaging studies. [, ] While this approach showed promise, the synthesis process was considered cumbersome. [] Another study investigated the use of a related compound, [11C]-L-159,884, as a potential PET imaging agent for studying AT1 receptors. []
A: Research indicates that this compound can exist in various polymorphic forms, with varying solubility and stability. [] Form I was identified as the most thermodynamically stable polymorph under ambient conditions and was consistently reproducible for both lab and production scales. [] This finding underscores the importance of controlling polymorphism during drug development to ensure consistent pharmaceutical properties.
A: While the provided abstracts don't provide details on specific clinical trials, one mentions that this compound was "in clinical trials for the treatment of hypertension." [] This suggests it progressed beyond preclinical stages, but further information would be needed for a comprehensive understanding of its clinical evaluation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


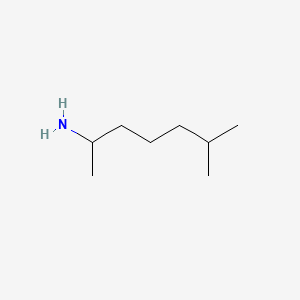
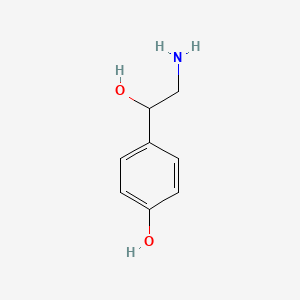
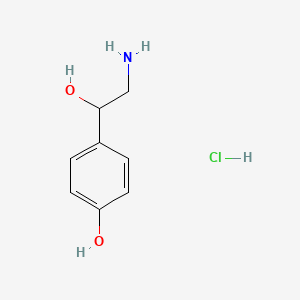
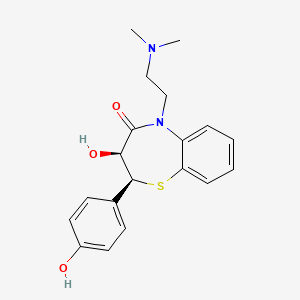
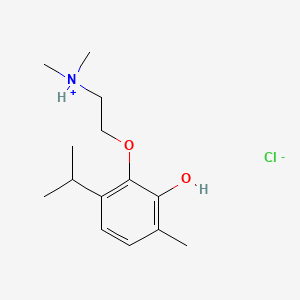
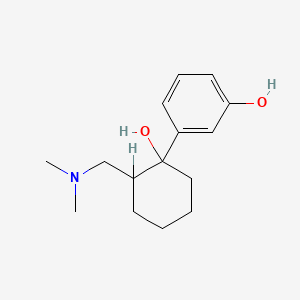
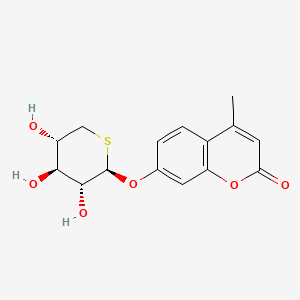
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
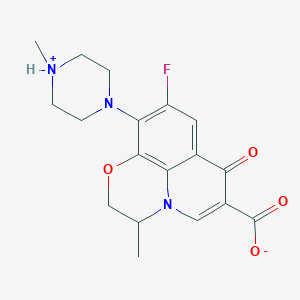

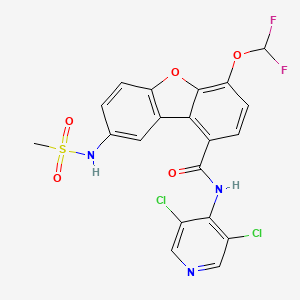

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
